molecular formula C22H22N2O6S B11405720 7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405720
M. Wt: 442.5 g/mol
InChI Key: ASMUVPVXEHHXPX-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and a suitable β-ketoester under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups at positions 7 and 8 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Sulfonyl Phenyl Group: The sulfonyl phenyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and an appropriate base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with morpholine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted sulfonyl phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . The inhibition of DHFR leads to the disruption of folate metabolism, which is essential for the growth and survival of rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of the morpholin-4-ylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

7,8-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O6S/c1-14-3-8-18-19(25)13-20(30-21(18)15(14)2)22(26)23-16-4-6-17(7-5-16)31(27,28)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26)

InChI Key

ASMUVPVXEHHXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C

Origin of Product

United States

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